Technical Guide: Chemical Structure and Molecular Characterization of Keto-anhydrokinamycin
Technical Guide: Chemical Structure and Molecular Characterization of Keto-anhydrokinamycin
The following technical guide details the chemical structure, molecular weight, and biosynthetic context of Keto-anhydrokinamycin . This document is structured for researchers in natural product chemistry and drug discovery, focusing on the molecule's role as a pivotal intermediate in the kinamycin biosynthetic pathway.
Executive Summary
Keto-anhydrokinamycin (CAS: 120796-25-0) is a highly reactive, secondary metabolite isolated from Streptomyces murayamaensis. It serves as a critical biosynthetic intermediate in the formation of kinamycins , a family of antibiotics known for their potent cytotoxicity and unique diazobenzo[b]fluorene core.
Historically identified as a benzo[b]carbazole derivative, the structure of keto-anhydrokinamycin (and the kinamycin family) was significantly revised in the 1990s to a diazofluorene skeleton. This revision is crucial for understanding its reactivity, particularly its DNA-cleaving mechanism which mimics the action of lomaiviticins.
Chemical Structure & Properties[1][2][3][4][5][6][7][8][9][10]
Structural Classification
Keto-anhydrokinamycin is characterized by a tetracyclic benzo[b]fluorene scaffold fused with a diazo group and a quinone moiety. Unlike the fully hydroxylated kinamycins (e.g., Kinamycin C), this intermediate retains an epoxide and a ketone functionality in the A-ring, marking it as a precursor undergoing oxidative maturation.
-
Core Scaffold: 5-Diazobenzo[b]fluorene-6,11-dione (revised from N-cyanobenzo[b]carbazole).
-
Key Functional Groups:
-
Diazo Group (
): Located at position C-5. Essential for biological activity (DNA alkylation/cleavage). -
Epoxide Ring: Located on the A-ring (typically C-2/C-3), rendering the molecule electrophilic.
-
Ketone: Located on the A-ring (typically C-1 or C-4), indicating incomplete reduction/hydroxylation compared to the final kinamycin products.
-
Physicochemical Data
The following data represents the consensus values derived from high-resolution mass spectrometry (HR-MS) and revised NMR assignments.
| Property | Value | Notes |
| Common Name | Keto-anhydrokinamycin | Also referred to as "Compound 9" in early isolation studies.[1][2] |
| CAS Number | 120796-25-0 | |
| Molecular Formula | C | Confirmed by HR-EI-MS and HR-FAB-MS. |
| Molecular Weight | 350.28 g/mol | Monoisotopic mass: ~350.05 Da. |
| Appearance | Yellow-Orange crystalline solid | Typical of quinone-diazo chromophores. |
| Solubility | DMSO, Methanol, Chloroform | Poorly soluble in water; unstable in acidic media due to epoxide/diazo sensitivity. |
| UV/Vis Absorption | Characteristic of the diazofluorene-quinone system. |
Structural Revision (Critical Note)
Researchers must exercise caution when referencing literature prior to 1994.
-
Old Assignment (1989): N-cyanobenzo[b]carbazole.
-
Corrected Assignment (Current): Diazobenzo[b]fluorene .
-
Implication: The nitrogen atoms are present as a diazo group (
), not as a cyano ( ) and indole nitrogen. This structural feature is responsible for the molecule's ability to generate vinyl radical intermediates upon reductive activation.
Biosynthetic Context & Pathway
Keto-anhydrokinamycin is generated late in the kinamycin biosynthetic pathway. It represents the transition from the aromatic polyketide precursor (Prekinamycin ) to the highly oxygenated final products.
Pathway Mechanics
-
Skeleton Formation: The benzo[b]fluorene core is synthesized via the alp gene cluster (polyketide synthase type II).
-
Diazo Insertion: An acetylhydrazine unit is incorporated into Kinobscurinone to form Prekinamycin .
-
Oxidative Tailoring: Prekinamycin undergoes oxygenation to form Keto-anhydrokinamycin .
-
Epoxide Hydrolysis: The enzyme Alp1U (an epoxy hydrolase) opens the epoxide ring of Keto-anhydrokinamycin (or its deacetylated congener) to yield the diol structure found in Kinamycin F .
Biosynthetic Workflow Diagram
The following diagram illustrates the position of Keto-anhydrokinamycin within the metabolic flow of Streptomyces murayamaensis.
Caption: Biosynthetic pathway of Kinamycins showing the central role of Keto-anhydrokinamycin as the substrate for the epoxy hydrolase Alp1U.
Experimental Protocols for Identification
Isolation from Streptomyces murayamaensis
This protocol allows for the isolation of the intermediate by arresting the pathway or using specific mutant strains (e.g., alp1U mutants which may accumulate epoxy intermediates).
-
Fermentation: Cultivate S. murayamaensis in R2YE medium at 28°C for 4–5 days.
-
Extraction:
-
Centrifuge culture broth (4000 rpm, 20 min).
-
Extract supernatant with Ethyl Acetate (EtOAc) (1:1 v/v) twice.
-
Extract mycelial cake with Acetone; evaporate acetone and extract residue with EtOAc.
-
Combine organic layers and dry over anhydrous Na
SO .
-
-
Purification (HPLC):
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 4.6 mm).
-
Mobile Phase: Gradient of Acetonitrile (ACN) in Water (+0.1% Formic Acid).
-
0-5 min: 20% ACN
-
5-25 min: 20% -> 80% ACN
-
25-30 min: 80% -> 100% ACN
-
-
Detection: Monitor absorbance at 440 nm (characteristic of kinamycin chromophore).
-
Retention Time: Keto-anhydrokinamycin typically elutes after Kinamycin F but before Prekinamycin due to intermediate polarity.
-
Spectroscopic Validation (Self-Validating Criteria)
To confirm the identity of Keto-anhydrokinamycin, the following spectral signatures must be observed. Absence of these signals suggests degradation (loss of
-
Mass Spectrometry (HR-MS):
-
Observe molecular ion
at m/z ~351.06. -
Observe loss of
fragment ( ) in MS/MS, confirming the diazo group.
-
-
IR Spectroscopy:
-
Strong band at ~2100–2150 cm
: Diagnostic of the Diazo ( ) group. -
Band at ~1660 cm
: Quinone carbonyl.
-
-
C NMR (Diagnostic Signals):
-
Diazo Carbon (C-5): Broad signal or missing due to quadrupole relaxation/exchange, typically ~70–80 ppm (distinctive upfield shift for a diazo carbon).
-
Epoxide Carbons: Signals in the region of 50–65 ppm.
-
Quinone Carbons: ~180–185 ppm.
-
References
-
Seaton, P. J., & Gould, S. J. (1989).[3][4] New products related to kinamycin from Streptomyces murayamaensis. II. Structures of pre-kinamycin, keto-anhydrokinamycin, and kinamycins E and F. The Journal of Antibiotics, 42(2), 189–197.[5][6][2][4][7]
-
Gould, S. J. (1997).[3][5] Biosynthesis of the Kinamycins. Chemical Reviews, 97(7), 2499–2510.
-
Wang, B., et al. (2015). Identification of Alp1U and Lom6 as epoxy hydrolases and implications for kinamycin and lomaiviticin biosynthesis.[4] Nature Communications, 6, 7674.
-
Woo, C. M., et al. (2016).[8] Structural basis for DNA cleavage by the potent antiproliferative agent (–)-lomaiviticin A. Proceedings of the National Academy of Sciences, 113(11), 2851-2856.
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. New products related to kinamycin from Streptomyces murayamaensis. II. Structures of pre-kinamycin, keto-anhydrokinamycin, and kinamycins E and F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure Revision of the Lomaiviticins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Alp1U and Lom6 as epoxy hydrolases and implications for kinamycin and lomaiviticin biosynthesis [ouci.dntb.gov.ua]
- 5. pnas.org [pnas.org]
- 6. journals.asm.org [journals.asm.org]
- 7. The functional differentiation of the post-PKS tailoring oxygenases contributed to the chemical diversities of atypical angucyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
